2-(Trifluoromethyl)-D-phenylalanine

Description

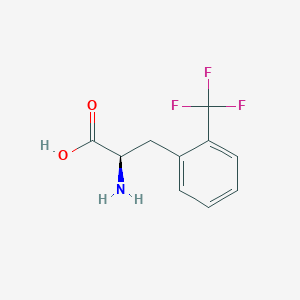

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOABLDGLYOGEHY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426491 | |

| Record name | 2-(Trifluoromethyl)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130930-49-3 | |

| Record name | 2-(Trifluoromethyl)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Trifluoromethyl D Phenylalanine

Chemical Synthesis Approaches

The chemical synthesis of 2-(Trifluoromethyl)-D-phenylalanine has been approached through several sophisticated methods, each offering distinct advantages in terms of efficiency, stereocontrol, and scalability. These methods often involve the construction of the trifluoromethylated aromatic ring followed by the introduction of the alanine (B10760859) side chain, or the modification of a pre-existing phenylalanine scaffold.

Negishi Cross-Coupling Strategies

The Negishi cross-coupling reaction, a powerful tool for carbon-carbon bond formation, has been effectively utilized in the synthesis of phenylalanine derivatives. This palladium-catalyzed reaction typically involves the coupling of an organozinc reagent with an organohalide. In the context of synthesizing fluorinated phenylalanines, this strategy allows for the direct linkage of a trifluoromethyl-substituted aryl group to an alanine synthon. beilstein-journals.org

Researchers have reported the synthesis of a variety of phenylalanine analogues through Negishi cross-coupling reactions between aryl halides and a zinc homoenolate of protected (R)-iodoalanine, catalyzed by Pd(0). beilstein-journals.org This method has proven to be a versatile route for accessing fluorinated phenylalanine derivatives with high enantioselectivity and in good yields. beilstein-journals.org While direct examples for the ortho-substituted trifluoromethyl derivative are part of a broader exploration, the methodology's robustness suggests its applicability. nih.govrsc.org The general approach involves the preparation of a trifluoromethyl-containing aryl bromide or iodide, which then serves as the coupling partner for a suitably protected β-iodoalanine derivative. nih.gov

Initial attempts at a direct Negishi cross-coupling of a trifluoromethylated aryl precursor with Boc-β-iodoalanine methyl ester were reported to be challenging, sometimes resulting in starting material recovery and proto-dehalogenation. nih.gov A revised and more successful strategy involved the coupling of a trifluoromethyl styrene (B11656) derivative (acting as a masked ketone precursor) with a protected β-iodoalanine methyl ester. nih.gov

Table 1: Key Features of Negishi Cross-Coupling for Phenylalanine Derivatives

| Feature | Description | Reference |

| Catalyst | Typically a Palladium(0) complex, such as Pd₂(dba)₃ with a suitable ligand like SPhos. | nih.gov |

| Coupling Partners | An organozinc reagent derived from a protected iodoalanine and a trifluoromethyl-substituted aryl halide. | beilstein-journals.org |

| Key Advantage | Offers a direct and versatile method for creating the C-C bond between the aromatic ring and the alanine side chain. | beilstein-journals.org |

| Reported Yield | A three-step sequence involving Negishi coupling to form a related monomer yielded 65%. | nih.gov |

Masked Ketone Strategy in Phenylalanine Derivative Synthesis

A notable strategy employed in the synthesis of trifluoromethyl-functionalized phenylalanine derivatives involves the use of a masked ketone. This approach circumvents potential side reactions and compatibility issues associated with a free ketone group during the synthetic sequence. A trifluoromethyl styrene derivative can serve as a masked ketone precursor. nih.gov

The synthesis commences with the nucleophilic trifluoromethylation of a suitable bromobenzaldehyde, followed by oxidation to a ketone. A subsequent Wittig olefination converts the ketone into a more stable trifluoromethyl styrene derivative. nih.gov This styrene moiety acts as a placeholder for the ketone and is carried through several synthetic steps, including the crucial Negishi cross-coupling. nih.govnih.gov Once the core amino acid structure is assembled, the styrene is converted back to the ketone via ozonolysis. nih.gov This strategy has been successfully applied to the synthesis of phenylalanine analogues for incorporation into peptides. nih.govnih.gov

Formation of a trifluoromethyl styrene derivative from a corresponding benzaldehyde. nih.gov

Negishi cross-coupling of this styrene derivative with a protected β-iodoalanine. nih.gov

Deprotection and peptide coupling if required. nih.gov

Ozonolysis to unmask the ketone functionality. nih.gov

Photoredox Microfluidic Synthesis for Trifluoromethylated Amino Acids

The application of photoredox catalysis in microfluidic reactors represents a modern and efficient approach to synthesizing trifluoromethylated amino acids. acs.orgnih.govacs.org This technology offers enhanced reaction control, improved safety, and potential for scalability. acs.orgnju.edu.cn The synthesis generally involves the visible-light-mediated radical alkylation of trifluoromethyl-containing imino esters. acs.orgnju.edu.cn

This metal-free approach provides a powerful tool for constructing α-CF₃ amino acid scaffolds. acs.org The use of continuous flow technology allows for precise control over reaction time and temperature, which is crucial for managing highly reactive radical intermediates. nih.govacs.org This method is seen as a valuable tool for the large-scale preparation of fluorine-containing amino acids and their subsequent incorporation into peptides and proteins. acs.orgnih.govresearchgate.net The general protocol has been demonstrated for a range of trifluoromethylated natural α-amino acid analogues. nju.edu.cn

Table 2: Advantages of Photoredox Microfluidic Synthesis

| Advantage | Description | Reference |

| Enhanced Control | Precise control over residence time and temperature, leading to better reaction outcomes. | nih.govacs.org |

| Efficiency | Improved mass and photon transfer in the microreactor can lead to higher yields and faster reactions. | nju.edu.cn |

| Safety | The small reaction volume enhances safety when dealing with hazardous reagents or reactive intermediates. | acs.org |

| Scalability | Continuous flow setup is often more amenable to scaling up production compared to batch processes. | acs.orgnju.edu.cn |

Asymmetric Synthesis Techniques

Achieving the desired D-configuration at the α-carbon is a critical aspect of synthesizing this compound. Various asymmetric synthesis techniques have been developed to control this stereochemistry.

One powerful method involves the use of chiral nickel(II) complexes of glycine (B1666218) or alanine Schiff bases. beilstein-journals.org Alkylation of these complexes with an appropriate electrophile, such as 2-(trifluoromethyl)benzyl bromide, proceeds with high diastereoselectivity, dictated by the chiral ligand on the nickel complex. Subsequent hydrolysis of the complex releases the desired enantiomerically enriched amino acid. beilstein-journals.org This strategy has been successfully applied to the synthesis of other fluorinated aromatic amino acids, demonstrating its potential for producing the 2-(trifluoromethyl) derivative. beilstein-journals.org

Another approach is the asymmetric hydrogenation of a prochiral precursor. For instance, the hydrogenation of (Z)-2-acetylamino-3-(2-trifluoromethylphenyl)acrylic acid in the presence of a chiral catalyst can yield N-acetyl-2-(trifluoromethyl)-D-phenylalanine, which is then hydrolyzed to the final product. google.com

Considerations for Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. For the synthesis of this compound, scalability requires robust, cost-effective, and safe processes.

The Negishi cross-coupling and masked ketone strategy has been demonstrated to be scalable, with researchers reporting access to gram quantities of key intermediates and over 250 mg of a final peptide catalyst in a single batch. nih.gov This indicates the potential for producing significant amounts of the phenylalanine analogue using this route.

Photoredox microfluidic synthesis is also highlighted for its potential in large-scale preparation due to the nature of continuous flow systems. acs.orgacs.orgnju.edu.cn The ability to run the reaction continuously avoids the challenges of scaling up large batch reactors and can lead to more consistent product quality.

Biocatalytic routes (discussed below) are also highly attractive for large-scale production due to their high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net The immobilization of enzymes, for example, can allow for their reuse and integration into continuous processes, further enhancing their industrial applicability. mdpi.com

Biocatalytic and Chemo-Enzymatic Synthesis Routes

Biocatalysis offers an elegant and environmentally benign alternative to traditional chemical synthesis for producing enantiomerically pure amino acids. researchgate.net Chemo-enzymatic routes, which combine enzymatic steps with chemical transformations, are particularly powerful. researchgate.netnih.gov

For the synthesis of D-phenylalanine derivatives, several enzymatic approaches have been explored. acs.org These include the use of:

Phenylalanine Ammonia (B1221849) Lyases (PALs): These enzymes can catalyze the addition of ammonia to cinnamic acid derivatives. While PALs typically produce L-amino acids, engineered variants have been developed that show selectivity towards the D-enantiomer. mdpi.comnih.gov For instance, an engineered PAL from Petroselinum crispum was used for the preparative scale synthesis of (R)-m-(trifluoromethyl)phenylalanine with a 34% yield and 93% enantiomeric excess (ee). nih.govresearchgate.net

D-amino acid dehydrogenases (DAADHs) and D-amino acid transaminases (DAATs): These enzymes can convert α-keto acids into the corresponding D-amino acids with high stereoselectivity. acs.org This approach requires the corresponding 2-(trifluoromethyl)phenylpyruvic acid as a precursor.

Deracemization Processes: These methods start with a racemic mixture of the amino acid and use enzymes to selectively transform one enantiomer, allowing for the isolation of the other. For example, a D-amino acid oxidase could be used to selectively degrade the L-enantiomer, leaving the pure D-enantiomer. mdpi.com

A study on the production of D-phenylalanines using engineered PALs from Petroselinum crispum highlighted the potential of these biocatalysts. By optimizing reaction conditions, they achieved efficient synthesis of various valuable phenylalanine analogues. nih.gov

Table 3: Biocatalytic Synthesis of a Related Trifluoromethyl Phenylalanine Derivative

| Enzyme System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Engineered Petroselinum crispum PAL (PcPAL) | m-(trifluoromethyl)cinnamic acid | (R)-m-(trifluoromethyl)phenylalanine | 34% | 93% | nih.govresearchgate.net |

These biocatalytic and chemo-enzymatic strategies are at the forefront of developing sustainable and efficient methods for the production of this compound and other high-value chiral building blocks. researchgate.net

Applications of 2 Trifluoromethyl D Phenylalanine in Peptide and Protein Research

Incorporation into Peptides and Peptidomimetics

The integration of 2-(Trifluoromethyl)-D-phenylalanine into peptide scaffolds is a key strategy for developing peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. nih.govmdpi.com The trifluoromethyl group, known for its lipophilicity and metabolic inertness, can significantly alter a peptide's profile. nih.govmdpi.com

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for chemically assembling peptides in the laboratory. nih.govspringernature.com The successful incorporation of this compound into a growing peptide chain via SPPS requires a properly protected form of the amino acid, typically as an N-Fmoc derivative (Fmoc-D-Phe(2-CF3)-OH). This building block can be utilized in standard automated or manual SPPS protocols. evitachem.comresearchgate.net The coupling process involves the activation of the carboxylic acid group, often using reagents like HBTU or PyBOP, to form a peptide bond with the free amine of the resin-bound peptide. nih.govresearchgate.net The use of D-amino acids like this one is a common strategy in peptidomimetic design. nih.govmdpi.com

The conformation of a peptide is critical to its biological activity. The introduction of sterically demanding, non-canonical amino acids can enforce specific secondary structures, such as β-turns. researchgate.netupc.edu The bulky trifluoromethyl group at the ortho-position of the D-phenylalanine side chain restricts the rotational freedom (chi torsion angles) around the Cα-Cβ and Cβ-Cγ bonds. nih.gov This conformational constraint can induce or stabilize β-turn structures, which are crucial for molecular recognition in many peptide-receptor interactions. upc.edu While direct structural studies specifically on peptides containing this compound are not extensively documented in readily available literature, the known principles of α-methyl and other substituted amino acids strongly suggest its potential as a β-turn inducer, particularly when placed at the i+1 or i+2 position of a turn sequence. upc.eduresearchgate.net

A major hurdle for peptide-based therapeutics is their rapid degradation by proteases in the body. nih.gov Incorporating unnatural amino acids is a proven strategy to increase resistance to enzymatic cleavage. nih.govresearchgate.net The presence of this compound can enhance proteolytic stability through several mechanisms:

Stereochemical Hindrance : The D-configuration of the amino acid is inherently disfavored by most proteases, which are chiral and specific for L-amino acids. nih.govmdpi.com

Side-Chain Bulk : The ortho-trifluoromethyl group provides significant steric bulk that can prevent the peptide backbone from fitting into the active site of a protease. researchgate.net

Electronic Effects : The electron-withdrawing nature of the -CF3 group alters the electronic properties of the adjacent peptide bond, potentially making it less susceptible to hydrolysis. beilstein-journals.org

Studies on other fluorinated phenylalanines have shown that the degree of stability conferred depends on the specific enzyme and the position of the substitution relative to the cleavage site. researchgate.net However, the combination of D-stereochemistry and the bulky ortho-CF3 group in this compound makes it a highly effective residue for blocking protease action. nih.govresearchgate.net

| Peptide Target | Modification Strategy | Rationale for Stability |

| Generic Peptide | Substitution with D-amino acids | Proteases are stereospecific for L-amino acids. nih.govmdpi.com |

| Generic Peptide | Introduction of bulky side chains (e.g., -CF3) | Steric hindrance prevents binding to the protease active site. researchgate.net |

| Generic Peptide | Fluorination near the scissile bond | Alters electronic character of the peptide bond, reducing susceptibility to hydrolysis. beilstein-journals.org |

The ultimate goal of incorporating ncAAs like this compound is often to create peptidomimetics with superior biological activity or novel functions. core.ac.ukresearchgate.net The trifluoromethyl group can enhance binding affinity to target receptors by engaging in favorable hydrophobic or fluorous interactions within a binding pocket. mdpi.comrsc.org For example, in the design of HIV capsid binders, modifications to the phenylalanine core of the lead compound PF-74, including the introduction of trifluoromethyl groups, were explored to improve antiviral potency. mdpi.com The strategic placement of this amino acid can rigidify the peptide backbone into a bioactive conformation, leading to increased potency and receptor selectivity. nih.gov The improved metabolic stability also contributes to enhanced function in a biological system by increasing the molecule's effective concentration and duration of action. beilstein-journals.org

Protein Engineering and Modification

Beyond synthetic peptides, this compound and its isomers serve as valuable probes and modulators in the context of full-length proteins, enabled by advanced biotechnological methods.

The site-specific incorporation of ncAAs into proteins during translation is a powerful protein engineering technique. nih.govspringernature.comnih.gov This is achieved using an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that recognizes a nonsense or quadruplet codon (e.g., the amber stop codon, UAG) and inserts the desired ncAA. nih.gov

Research into expanding the genetic code has explored the incorporation of various phenylalanine derivatives. In one study screening multiple ortho-substituted phenylalanines, the genetic incorporation of o-trifluoromethyl-phenylalanine (the racemic or L-form of the 2-isomer) using an evolved pyrrolysyl-tRNA synthetase (PylRS) system was attempted. The experiment yielded only minimal amounts of the full-length target protein, suggesting that this particular synthetase mutant has a very low efficiency for activating and loading 2-(trifluoromethyl)phenylalanine onto its cognate tRNA. acs.org This indicates that while genetically encoding this specific amino acid is challenging with current systems, the development of more suitable or specifically evolved aaRS mutants could enable its future use as a site-specific probe in protein structure and function studies. acs.orgnih.gov

| Amino Acid Tested | Synthetase System | Incorporation Result | Reference |

| o-Trifluoromethyl-phenylalanine | PylRS(N346A/C348A) | Minimal expression of full-length protein | acs.org |

| m-Fluoro-phenylalanine | PylRS(N346A/C348A) | Successful incorporation | acs.org |

| p-Trifluoromethyl-phenylalanine | Evolved MjTyrRS | Successful incorporation | nih.gov |

Site-Specific Labeling of Proteins for Functional Investigations

The ability to introduce this compound at specific sites within a protein is crucial for its use as a targeted probe. This site-specific incorporation is often achieved through genetic code expansion techniques, where a unique codon, such as an amber nonsense codon (TAG), is reassigned to encode the unnatural amino acid. nih.govnih.gov This methodology allows for the precise placement of the trifluoromethyl probe within the protein sequence, enabling detailed functional investigations of specific regions. nih.gov

By strategically placing the label, researchers can monitor subtle conformational changes in proteins that are associated with their function. nih.gov The introduction of the trifluoromethyl group can provide insights into protein folding and stability, as well as the effects of post-translational modifications. nih.gov This approach has been instrumental in studying a wide range of proteins, from enzymes to large protein complexes. nih.govacs.org

Use as ¹⁹F NMR Probes for Protein Studies

The trifluoromethyl group of this compound serves as an excellent ¹⁹F NMR probe for several reasons. The ¹⁹F nucleus has a high sensitivity and a large chemical shift range, which makes it highly responsive to its local environment within a protein. nih.govnih.gov This sensitivity allows for the detection of subtle changes in protein conformation and dynamics. nih.gov Furthermore, since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of labeled proteins are free from background signals, a common issue in proton NMR. acs.org The trifluoromethyl group offers an amplified signal due to its three fluorine atoms and its rapid rotation, which helps in averaging the chemical shift anisotropy, leading to sharper NMR signals. nih.gov

Monitoring Protein Folding/Unfolding

The sensitivity of the ¹⁹F NMR chemical shift to the local environment makes this compound a powerful tool for monitoring protein folding and unfolding processes. nih.gov As a protein folds, the environment around the incorporated trifluoromethyl probe changes, leading to a corresponding change in its ¹⁹F chemical shift. This allows researchers to follow the folding pathway and characterize intermediate states. nih.gov The ability to introduce the probe at various locations, including both the surface and the interior of a protein, provides a comprehensive view of the folding process. nih.gov In cases where the incorporation of a similar probe, para-trifluoromethyl-phenylalanine, might disrupt folding when placed in the protein's interior, the meta-substituted isomer can be a useful alternative. nih.gov

Sensing Binding of Substrates, Inhibitors, and Cofactors

The ¹⁹F NMR signal of this compound is highly sensitive to the binding of other molecules, such as substrates, inhibitors, and cofactors. nih.gov When a ligand binds to a protein, it can induce conformational changes that alter the local environment of the trifluoromethyl probe, resulting in a change in its chemical shift. nih.gov This allows for the detailed characterization of binding events, including the determination of binding affinities. beilstein-journals.org This technique is sensitive enough to detect subtle conformational changes occurring both near the active site and at distances as far as 25 Å away. nih.gov

A variety of trifluoromethyl-containing probes have been developed and utilized for these purposes. The choice of the specific probe can influence the sensitivity of the measurement. For instance, studies comparing different trifluoromethyl tags have shown that those where the CF₃ group is conjugated to an aromatic system, like in 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA), exhibit a greater range of chemical shifts in response to changes in solvent polarity compared to other tags like 3-bromo-1,1,1-trifluoropropan-2-one (BTFA) and 2,2,2-trifluoroethyl-1-thiol (TFET). nih.govresearchgate.net

Table 1: Comparison of Thiol-Reactive Trifluoromethyl Probes

| Probe Name | Abbreviation | Key Feature |

|---|---|---|

| 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide | BTFMA | CF₃ group conjugated to a phenyl ring, showing high chemical shift sensitivity. nih.govresearchgate.net |

| 3-bromo-1,1,1-trifluoropropan-2-one | BTFA | Smaller size, potentially causing less perturbation to the protein structure. nih.govbeilstein-journals.org |

| 2,2,2-trifluoroethyl-1-thiol | TFET | Another commonly used small tag with good sensitivity. nih.govbeilstein-journals.org |

| 4-perfluoro-tert-butyl-phenyliodoacetamide | Contains nine equivalent fluorine atoms, providing a very strong NMR signal. ed.ac.uk | |

| 3,5-bis(trifluoromethyl)benzyl | Contains six equivalent fluorine atoms, offering a strong signal with potentially less structural perturbation than larger tags. ed.ac.uk |

This table summarizes a selection of trifluoromethyl probes used in ¹⁹F NMR studies of proteins.

Chemical Shift Sensitivity and Environmental Polarity

The ¹⁹F chemical shift of the trifluoromethyl group is exquisitely sensitive to the polarity of its immediate surroundings. nih.govnih.gov This property is fundamental to its utility as a probe. Changes in the local dielectric and magnetic shielding environment, which can be influenced by factors like solvent exposure and the proximity of other amino acid residues, directly impact the observed chemical shift. nih.gov

Studies have systematically evaluated the chemical shift dispersion of various trifluoromethyl probes in different solvent mixtures, such as methanol (B129727) and water, to quantify their sensitivity to polarity. nih.govnih.govresearchgate.net These experiments have confirmed that probes with the trifluoromethyl group attached to an aromatic ring generally show a greater range of chemical shifts. nih.gov The high polarizability of the delocalized electron system of the phenyl group contributes to this enhanced sensitivity to the environment. nih.gov This inherent sensitivity allows for the detection of distinct protein conformational states. nih.gov

Investigation of Protein Interactions

Beyond studying intramolecular changes, this compound is also a valuable tool for investigating intermolecular interactions, such as protein-protein and protein-ligand interactions. beilstein-journals.orgnih.gov By incorporating the trifluoromethyl probe at the interface of a protein complex, researchers can monitor changes in the ¹⁹F NMR signal upon binding. This provides information about the binding interface and the dynamics of the interaction.

Photo-reactive derivatives of phenylalanine containing trifluoromethyl groups, such as 4'-[3-(trifluoromethyl)-3H-diazin-3-yl]-L-phenylalanine (TmfdPhe), have been developed for photolytic labeling studies. nih.gov These photo-crosslinking amino acids can be genetically encoded into a protein. nih.govresearchgate.net Upon activation with UV light, they form a reactive species that can covalently bond with nearby molecules, allowing for the identification of interaction partners. nih.gov This technique is particularly useful for capturing transient protein-protein interactions in living cells. nih.gov

Pharmacological and Biomedical Research Applications

Drug Design and Development

The unique structural characteristics of 2-(Trifluoromethyl)-D-phenylalanine, particularly the presence of the trifluoromethyl group, have positioned it as a compound of significant interest in pharmacological research and drug discovery.

This compound and its derivatives serve as valuable building blocks in the synthesis of new therapeutic agents. The incorporation of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule, properties that are highly desirable in drug candidates. chemimpex.com This makes fluorinated amino acids like this compound attractive starting materials for medicinal chemists. beilstein-journals.org For instance, specialized derivatives such as 2-Trifluoromethyl-D-β-homophenylalanine hydrochloride are utilized in the creation of novel pharmaceuticals, especially in the development of peptide-based drugs where enhanced stability and bioactivity are crucial. chemimpex.com The versatility of these compounds allows for their use in creating a diverse range of fluorinated molecules with potentially improved pharmacokinetic profiles. beilstein-journals.orgchemimpex.com

The introduction of a trifluoromethyl group into a phenylalanine structure can significantly influence its interaction with biological targets. This modification can lead to improved binding affinity and selectivity for specific enzymes and receptors. chemimpex.com The increased hydrophobicity associated with fluorination is a key factor that can enhance the binding affinity of a ligand to its target protein. beilstein-journals.org The strategic placement of functional groups on the phenyl ring allows for specific interactions with amino acid side chains within the ligand-binding domain of a receptor, which can result in substantial differences in binding affinity. nih.gov Research into various substituted compounds has demonstrated that even small structural modifications can have a profound impact on receptor affinity. nih.gov

Derivatives of this compound are explored for their potential to modulate specific biological pathways and address various disease mechanisms. Their unique properties make them suitable for designing inhibitors of specific enzymes and receptors. chemimpex.comchemimpex.com These compounds have been utilized in studies investigating protein interactions and enzyme activity, providing valuable insights into metabolic pathways that could be potential therapeutic targets. chemimpex.comchemimpex.com For example, understanding pathways like phenylalanine hydroxylation is crucial, as its dysregulation is linked to metabolic disorders. researchgate.net The ability of these modified amino acids to influence receptor activity and metabolic processes positions them as promising candidates for the development of targeted therapies for a range of conditions, including neurological disorders. chemimpex.com

Exploration in Anti-HIV Drug Development

A significant area of research for phenylalanine derivatives, including those with trifluoromethyl groups, is in the development of novel antiviral agents against the Human Immunodeficiency Virus (HIV).

The HIV capsid (CA) protein is a critical structural component of the virus that plays multiple essential roles throughout the viral life cycle, making it a highly attractive and relatively unexploited target for therapeutic intervention. plos.orgnih.govmdpi.comnih.gov The CA protein is involved in both the early and late stages of HIV replication. plos.org In the early phase, after the virus enters a host cell, the capsid core protects the viral genome and facilitates reverse transcription. drugtargetreview.com Subsequently, the capsid must disassemble in a controlled manner (uncoating) for the viral DNA to be integrated into the host cell's genome. drugtargetreview.com In the late phase, the CA protein is crucial for the assembly of new virus particles and their subsequent maturation into infectious virions. plos.orgmdpi.com Disrupting the normal function of the CA protein, either by interfering with its assembly, disassembly, or stability, can effectively halt viral replication. mdpi.com Therefore, small molecules that target the HIV capsid are a major focus of current anti-HIV drug discovery efforts. plos.orgvanderbilt.edu

Researchers have designed and synthesized numerous phenylalanine derivatives as potential HIV capsid inhibitors. mdpi.comnih.govnih.gov A well-characterized CA inhibitor, PF-74, which contains a phenylalanine core, has often served as a lead compound for these efforts. nih.govmdpi.comnih.gov The goal is to create new analogs with improved antiviral potency, metabolic stability, and other drug-like properties. drugtargetreview.comnih.gov

These newly designed compounds are then evaluated for their ability to inhibit HIV replication in cell-based assays. Key parameters measured include the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral activity, and the 50% cytotoxic concentration (CC₅₀), which measures the drug's toxicity to host cells. A higher selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, indicates a more favorable profile for a potential drug.

Several studies have reported the successful development of novel phenylalanine derivatives with potent anti-HIV activity. For example, compound 7t from one study showed remarkable antiviral activity (EC₅₀ = 0.040 µM) and was significantly more potent than the lead compound PF-74. nih.gov Another study identified compound I-19 with an EC₅₀ of 2.53 µM against HIV-1. mdpi.com Similarly, compound 13m was found to have an EC₅₀ of 4.33 µM. nih.gov These findings demonstrate that modifying the phenylalanine scaffold is a promising strategy for discovering novel and effective HIV capsid inhibitors. mdpi.comkuleuven.be

Table 1: Anti-HIV Activity of Selected Phenylalanine Derivatives

| Compound | EC₅₀ (µM) vs HIV-1 | CC₅₀ (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| PF-74 | 0.26 ± 0.08 | >11.56 | >44 | nih.govmdpi.com |

| I-19 | 2.53 ± 0.84 | 107.61 ± 27.43 | >42 | mdpi.com |

| 7t | 0.040 | >112.6 | 2815 | nih.gov |

| 13m | 4.33 | >57.74 | >13.33 | nih.gov |

| II-13c | 5.14 ± 1.62 | >9.51 | >1.85 | nih.gov |

Structure-Activity Relationships (SARs) in Anti-HIV Compounds

The core structure of phenylalanine is crucial for the anti-HIV activity of a class of compounds that target the HIV capsid protein. nih.govnih.gov Modifications to this core, including the introduction of a trifluoromethyl group, have been explored to enhance antiviral potency and metabolic stability. nih.govkuleuven.be

Structure-activity relationship (SAR) studies have shown that the phenylalanine core of molecules like PF-74 interacts with the N-terminal domain (NTD) of the HIV capsid protein through hydrophobic interactions. nih.gov The linker region and substituents on the indole (B1671886) ring, which target the interface between the NTD and the C-terminal domain (CTD) of adjacent capsid protomers, offer significant potential for modification to improve antiviral activity. nih.govkuleuven.be

Key findings from SAR studies on phenylalanine derivatives include:

Phenylalanine Core: Essential for maintaining antiviral activity. nih.gov

Linker and Indole Substituents: Modifications in these regions significantly impact antiviral potency. nih.gov For instance, derivatives with a benzothiazole (B30560) moiety have been synthesized, with some showing moderate to potent anti-HIV-1 activity. kuleuven.be

Substituent Effects: The nature and position of substituents on the aromatic rings influence activity. For example, in a series of benzothiazole-containing phenylalanine derivatives, compounds with amino- and cyano-substituted anilines displayed good antiviral activity, while halogenated anilines lost activity. kuleuven.be The position of substituents also plays a critical role, as seen with different isomers of amino- and fluoro-substituted compounds exhibiting varying potencies. kuleuven.be

Dimerization: Dimerized phenylalanines have been found to be more potent than their monomeric counterparts. researchgate.net

Fluorine Substitution: The inclusion of fluorine-substituted phenylalanine has been shown to be beneficial for antiviral activity. researchgate.net

Interactive Table of Anti-HIV Activity of Phenylalanine Derivatives

| Compound ID | R1 Group | EC50 (µM) HIV-1 | CC50 (µM) HIV-1 | Selectivity Index (SI) |

|---|---|---|---|---|

| I-11 | Cyclopropyl | 3.08 ± 0.15 | > 189.32 | > 61.5 |

| I-14 | Not Specified | > 15.02 | > 15.02 | Not Determined |

| I-18 | Cyclopropyl | 5.18 ± 1.11 | Not Determined | Not Determined |

| I-19 | Not Specified | 2.53 ± 0.84 | 107.61 ± 27.43 | 42.5 |

| PF-74 | Not Applicable | 0.42 ± 0.11 | > 11.56 | > 27.5 |

| II-13c | 4-methoxy-N-methylaniline | 5.14 ± 1.62 | > 9.51 | > 1.85 |

| V-25i | indolin-5-amine | 2.57 ± 0.79 | > 8.55 | > 3.33 |

| 7u | amino-substituted aniline | 3.57 ± 0.27 | Not Determined | Not Determined |

| 7m | Not Specified | 5.02 ± 2.02 | Not Determined | Not Determined |

| 7v | 3-NH2 | 1.55 ± 0.58 | Not Determined | Not Determined |

| 7w | 2-NH2 | 1.84 ± 0.35 | Not Determined | Not Determined |

| 7f | 2-F | 2.01 ± 0.18 | Not Determined | Not Determined |

| 7e | 3-F | 2.84 ± 0.20 | Not Determined | Not Determined |

| 7b | 4-F | 3.66 ± 2.99 | Not Determined | Not Determined |

| Q-c4 | Not Specified | 0.57 | Not Determined | Not Determined |

Mechanistic Studies of CA Modulators (e.g., Capsid Destabilization)

The HIV capsid (CA) protein is a critical structural and regulatory protein involved in multiple stages of the viral lifecycle, including uncoating, reverse transcription, nuclear import, integration, assembly, and maturation. nih.govkuleuven.be Small molecules that modulate CA function, such as those derived from phenylalanine, are a promising class of anti-HIV agents. nih.govnih.govkuleuven.be

These CA modulators, including derivatives of this compound, function by binding to a pocket at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA monomers within the capsid hexamer. nih.govnih.gov This binding can have several consequences:

Interference with Host Factor Interactions: At the early stages of replication, these compounds can competitively inhibit the interaction of CA with essential host factors like CPSF6 and NUP153. nih.govmdpi.com These interactions are crucial for proper uncoating, reverse transcription, and nuclear import of the viral pre-integration complex. nih.govkuleuven.be

Capsid Destabilization/Stabilization: By binding to the CA lattice, these modulators can either destabilize or hyperstabilize the capsid structure. mdpi.comelifesciences.org Both effects are detrimental to the virus. Premature uncoating can expose the viral genome to cellular nucleases, while excessive stabilization can prevent the timely release of the genome for reverse transcription and integration. mdpi.comelifesciences.org

Inhibition of Assembly and Maturation: During the late stages of the viral lifecycle, these compounds can interfere with the proper assembly of new capsids and the maturation of new virions, leading to the production of non-infectious particles. mdpi.com

Surface plasmon resonance (SPR) assays have been used to confirm the direct interaction of these phenylalanine derivatives with the HIV-1 CA protein, defining them as specific HIV-1 CA modulators. nih.govnih.gov Some compounds show a preference for binding to the CA hexamer over the monomer, while others, like compound Q-c4, demonstrate a slightly higher affinity for the CA monomer, suggesting a more significant effect in the late-stage of the HIV-1 lifecycle. nih.govresearchgate.net

Potential in Neurological Disorders Research

Investigation in Depression Treatment

The role of phenylalanine as a precursor to the neurotransmitter phenethylamine (B48288) has led to its investigation in the context of depression. srce.hr Some theories suggest that depression may be linked to deficiencies in certain catecholamines, and supplementing with precursors like phenylalanine could potentially alleviate symptoms. clinician.com

Studies in Chronic Pain Management

D-phenylalanine has been investigated for its potential analgesic effects in chronic pain. uthscsa.edunih.gov The proposed mechanism involves the inhibition of enkephalin degradation by the enzyme carboxypeptidase A, thereby increasing the levels of endogenous opioids. uthscsa.edunih.gov

A double-blind, crossover study evaluated the efficacy of D-phenylalanine in patients with chronic pain of various origins. uthscsa.edunih.gov The results of this study did not show a significant analgesic effect of D-phenylalanine compared to placebo. uthscsa.edunih.gov Data from panaires indicated that a similar percentage of patients reported more pain relief on D-phenylalanine as on placebo, with the majority reporting no difference. uthscsa.edunih.gov

Research in Parkinson's Disease and Phenylalanine Metabolism

The relationship between phenylalanine and Parkinson's disease (PD) is complex and has been the subject of ongoing research. nih.gov Phenylalanine metabolism is closely linked to the synthesis of dopamine (B1211576), a neurotransmitter that is deficient in PD. Phenylalanine is converted to tyrosine by phenylalanine hydroxylase (PAH), and tyrosine is a precursor to dopamine. researchgate.netfrontiersin.org

Some studies have suggested that altered phenylalanine metabolism may play a role in the pathophysiology of PD. frontiersin.org For instance, one study found higher levels of trans-cinnamate, a metabolite of phenylalanine, in PD patients, suggesting a shift in phenylalanine metabolism away from tyrosine production. frontiersin.org This could contribute to the dopamine deficiency seen in the disease. frontiersin.org

Furthermore, research has indicated that phenylalanine may compete with other large neutral amino acids, including L-DOPA (the primary treatment for PD), for transport across the blood-brain barrier. nih.gov This competition could potentially impact the effectiveness of L-DOPA therapy. nih.gov Some studies have found elevated serum phenylalanine levels in newly diagnosed PD patients, suggesting its potential as a biomarker. nih.gov

Antimicrobial Activity Studies

Derivatives of phenylalanine, including those with trifluoromethyl substitutions, have been investigated for their antimicrobial properties. google.comglpbio.comnih.govnih.govmdpi.commdpi.com

Studies on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have shown that some of these compounds are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov One trifluoromethyl-substituted derivative demonstrated good activity against several tested bacteria, with a minimum inhibitory concentration (MIC) as low as 3.12 μg/mL for an MRSA strain. nih.gov

Salicylanilide 4-(trifluoromethyl)benzoates have also exhibited significant antibacterial properties. nih.gov These compounds were active against Mycobacterium tuberculosis, M. avium, and M. kansasii, with MICs ranging from 0.5 to 32 μmol/L. nih.gov Gram-positive bacteria, including MRSA, were inhibited at MICs ≥ 0.49 μmol/L, while Gram-negative bacteria were less susceptible. nih.gov

The introduction of a trifluoromethyl group into other molecular scaffolds, such as triazolo[4,3-a]pyrazine, has also been explored for antibacterial activity. mdpi.com Some of these derivatives showed moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. mdpi.com

Interactive Table of Antimicrobial Activity

| Compound Type | Target Organism | Activity/MIC |

|---|---|---|

| N-(trifluoromethyl)phenyl substituted pyrazole | MRSA | 3.12 μg/mL |

| N-(trifluoromethyl)phenyl substituted pyrazole | E. faecalis | 3.12 μg/mL |

| Salicylanilide 4-(trifluoromethyl)benzoates | M. tuberculosis, M. avium, M. kansasii | 0.5–32 μmol/L |

| Salicylanilide 4-(trifluoromethyl)benzoates | Gram-positive bacteria (including MRSA) | ≥ 0.49 μmol/L |

| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | 32 μg/mL |

Peptidomimetics with Antimicrobial Properties

The incorporation of unnatural amino acids like this compound into peptide sequences is a recognized strategy for developing peptidomimetics with improved antimicrobial properties. These modifications aim to enhance the stability and efficacy of naturally occurring antimicrobial peptides (AMPs), which are often limited by their susceptibility to enzymatic degradation.

In a study focused on creating novel miniature membrane-active lipopeptidomimetics, researchers incorporated this compound into a tryptophan-arginine-based sequence to increase its hydrophobicity. nih.gov The rationale behind this modification is that increased hydrophobicity can promote the interaction of the peptidomimetic with the bacterial cell membrane, a key step in its antimicrobial action. nih.gov While the specific lipopeptidomimetic containing this compound, designated S-2, did not show significant activity against the tested staphylococcal strains up to the maximum concentration of 45.4 μg/mL, the study highlighted the importance of balancing hydrophobicity and other physicochemical properties to achieve optimal antimicrobial potency. nih.gov

The study designed a series of peptidomimetics, with S-2 containing the this compound modification. The antimicrobial activities of these compounds against various Staphylococcal strains were evaluated, and the results are summarized in the table below.

Modulation of Antimicrobial Peptides (AMPs)

The modification of natural AMPs with fluorinated amino acids such as this compound represents a promising strategy to overcome some of their inherent limitations, including moderate antimicrobial activity and susceptibility to proteolysis. researchgate.net The introduction of fluorine can alter the electronic properties and conformation of the peptide, potentially leading to enhanced biological activity and stability. mdpi.com

The use of D-amino acids, such as this compound, is a well-established method to increase the resistance of peptides to degradation by proteases, which are typically specific for L-amino acids. google.com This enhanced stability can lead to a longer duration of action in a biological environment.

Catalysis and Chemical Reactions in Biological Contexts

Beyond its use in peptidomimetics, derivatives of phenylalanine containing trifluoromethyl groups have been explored for their catalytic activity in synthetic organic chemistry, with potential applications in biological contexts.

Phenylalanine-Derived Trifluoromethyl Ketones in Oxidation Catalysis

Researchers have synthesized phenylalanine-derived trifluoromethyl ketones for use in peptide-based oxidation catalysis. nih.govnih.gov These specialized amino acid derivatives can be incorporated into peptides to create novel catalysts. nih.gov The trifluoromethyl ketone moiety is a key functional group that facilitates the catalytic cycle.

A study reported the synthesis of such a ketone and its incorporation into a peptide scaffold. nih.gov The resulting catalyst demonstrated good stability and reactivity in oxidation reactions. The presence of the trifluoromethyl group enhances the electrophilicity of the ketone, making it more susceptible to forming the active catalytic species. acs.org

Generation of Dioxiranes for Epoxidation

A significant application of phenylalanine-derived trifluoromethyl ketones is the in-situ generation of dioxiranes, which are highly reactive three-membered ring peroxides. nih.govnih.gov These dioxiranes are powerful oxidizing agents capable of epoxidizing alkenes under mild conditions. wikipedia.org The catalytic cycle involves the reaction of the trifluoromethyl ketone with an oxidant, such as aqueous hydrogen peroxide, to form the corresponding dioxirane (B86890). acs.org This transient dioxirane then transfers an oxygen atom to an alkene, regenerating the ketone catalyst. acs.org

Peptide-based catalysts containing these trifluoromethyl ketones have been shown to be effective in the asymmetric epoxidation of alkenes, achieving high yields and enantiomeric ratios. nih.gov The peptide backbone provides a chiral environment that can influence the stereochemical outcome of the epoxidation reaction.

The table below summarizes the results of the epoxidation of various alkenes using a peptide-embedded trifluoromethyl ketone catalyst. nih.gov

Advanced Research Considerations and Future Directions

Conformational Behavior and Steric Effects

The introduction of a trifluoromethyl (CF3) group at the ortho position of the phenyl ring in D-phenylalanine significantly influences its conformational behavior and steric profile. The CF3 group is considerably larger and more sterically demanding than a hydrogen atom, which can lead to restricted rotation around the chi (χ) angles of the amino acid side chain. unina.itmdpi.com This steric hindrance can favor specific rotameric states, thereby reducing the conformational flexibility of the molecule. unina.it This rigidification can be advantageous in the design of bioactive molecules, as it can pre-organize the ligand for optimal binding to its biological target, potentially increasing potency and selectivity. unina.it

The electron-withdrawing nature of the trifluoromethyl group also plays a role in its conformational preferences. nih.gov This electronic effect can influence the intramolecular interactions within the molecule and with its surrounding environment, further shaping its three-dimensional structure. The interplay between steric bulk and electronic effects makes the conformational analysis of 2-(Trifluoromethyl)-D-phenylalanine a complex but crucial aspect of its application in drug design and materials science.

Influence on Biological Activity and Specificity

The incorporation of this compound into peptides and other small molecules can have a profound impact on their biological activity and specificity. mdpi.comrsc.orgresearchgate.netsemanticscholar.org The trifluoromethyl group can enhance metabolic stability by blocking sites susceptible to enzymatic degradation. rsc.org This increased stability can lead to a longer in vivo half-life and improved pharmacokinetic properties of a drug candidate.

Furthermore, the unique steric and electronic properties of the CF3 group can lead to altered and often enhanced interactions with biological targets. rsc.orgevitachem.com This can result in increased potency and, in some cases, a shift in selectivity towards a specific receptor or enzyme subtype. For instance, the replacement of a methyl group with a trifluoromethyl group has been shown to significantly enhance the transmembrane properties of peptides. rsc.org Studies have also demonstrated that incorporating fluorinated phenylalanine derivatives into peptide-based proteasome inhibitors can dramatically affect their potency and selectivity, with some compounds emerging as highly specific inhibitors of certain proteasomal subunits. acs.org The introduction of fluorine can also influence the lipophilicity of a molecule, which in turn affects its ability to cross cell membranes and interact with hydrophobic binding pockets. rsc.orgnih.gov

Interactions with Biological Targets at the Molecular Level

At the molecular level, the trifluoromethyl group of this compound can participate in various non-covalent interactions with biological targets, including van der Waals forces, dipole-dipole interactions, and halogen bonds. nih.govnih.gov The highly polarized C-F bonds can interact favorably with electron-deficient or electron-rich regions of a binding site. rsc.org The hydrophobic nature of the CF3 group can also drive binding to nonpolar pockets within a protein.

X-ray crystallography and NMR spectroscopy are powerful techniques used to elucidate the precise interactions between this compound-containing ligands and their biological targets. nih.govacs.org These studies can reveal how the CF3 group orients itself within the binding site and which specific amino acid residues it interacts with. This detailed molecular understanding is invaluable for the rational design of more potent and selective inhibitors or agonists.

Rational Design and Optimization Strategies

The unique properties of this compound make it a valuable building block in rational drug design and optimization. evitachem.comnih.gov Its incorporation can be a key strategy to improve the druglike properties of a lead compound.

Computational Modeling and Simulation Studies

Computational modeling and simulation play a crucial role in predicting the effects of incorporating this compound into a molecule. nih.govevitachem.comechemi.comresearchgate.net Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the modified molecule and to understand how the CF3 group affects its flexibility and preferred conformations. acs.orgacs.org Docking studies can predict the binding mode of the ligand to its target and estimate the binding affinity. mdpi.com

Force field parameters specifically developed for fluorinated amino acids, including those with trifluoromethyl groups, have enhanced the accuracy of these simulations. acs.org These computational tools allow researchers to virtually screen different analogs and prioritize the most promising candidates for synthesis, thereby accelerating the drug discovery process. nih.gov

Scaffold Hopping and Medicinal Chemistry Exploration

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a known active compound with a different scaffold while retaining the key pharmacophoric elements. nih.govechemi.commedchemexpress.com this compound can be incorporated into new scaffolds to explore novel chemical space and to develop compounds with improved properties. nih.gov For example, a scaffold hopping approach was used to design novel HIV-1 capsid inhibitors based on a phenylalanine fragment. nih.gov

The synthesis of various derivatives of this compound and their incorporation into different molecular frameworks is an active area of research. nih.govnih.gov This exploration allows medicinal chemists to fine-tune the pharmacological profile of a molecule to achieve the desired potency, selectivity, and pharmacokinetic properties.

Exploration in Agrochemicals and Materials Science

The application of this compound is not limited to pharmaceuticals. In the field of agrochemicals, the incorporation of fluorinated moieties, including the trifluoromethyl group, is a well-established strategy to enhance the efficacy and metabolic stability of pesticides and herbicides. nih.govresearchgate.net The unique properties of fluorine can improve the translocation and biomolecular affinity of these compounds. nih.gov

In materials science, the introduction of this compound into polymers and other materials can impart desirable properties such as enhanced thermal stability, chemical resistance, and altered surface properties. For instance, D-phenylalanine functionalized multi-walled carbon nanotubes have been developed as a metal-free chiral material for asymmetric electroreduction. acs.org The strong C-F bonds and the unique electronic nature of the trifluoromethyl group make it an attractive component for designing advanced materials with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-(Trifluoromethyl)-D-phenylalanine in laboratory settings?

- Methodology : Synthesis typically involves enantioselective routes to introduce the D-configuration. One approach uses chiral auxiliaries or catalysts during trifluoromethylation of phenylalanine derivatives. For example, coupling reactions with trifluoromethylating agents (e.g., CF₃Cu) under palladium catalysis can selectively modify the phenyl ring. Chiral resolution via HPLC or enzymatic methods may follow to isolate the D-enantiomer .

- Key Evidence : Patent applications highlight the use of trifluoromethylated intermediates in peptide synthesis, emphasizing the need for chiral purity .

Q. How is this compound characterized for purity and structural integrity?

- Methodology : Analytical techniques include:

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess enantiomeric excess and purity. Retention times under standardized conditions (e.g., SQD-FA05) are critical for reproducibility .

- LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ ions) and detects impurities. Trifluoromethyl groups exhibit distinct isotopic patterns due to fluorine .

- NMR : ¹⁹F NMR is essential for verifying trifluoromethyl group incorporation and monitoring reaction progress .

Q. What are the primary biological applications of this compound in research?

- Methodology : The compound is used to study:

- Enzyme Inhibition : Incorporation into peptide substrates to probe protease specificity, leveraging the electron-withdrawing trifluoromethyl group to alter binding kinetics.

- Metabolic Stability : The D-configuration resists enzymatic degradation, making it useful for pharmacokinetic studies in peptide-based therapeutics .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets compared to its L-enantiomer?

- Methodology :

- Molecular Docking : Computational models compare binding affinities of D- and L-enantiomers to receptors like G-protein-coupled receptors (GPCRs). The D-form often shows reduced affinity due to stereochemical mismatch with chiral binding pockets .

- In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization) quantify enantiomer-specific inhibition of enzymes such as aminopeptidases .

Q. What strategies mitigate instability of this compound under physiological conditions?

- Methodology :

- pH Stability Studies : Accelerated degradation tests in buffers (pH 2–9) monitored via HPLC identify optimal storage conditions (e.g., pH 7.4, 4°C).

- Protective Group Chemistry : Boc or Fmoc protection of the amino group prevents oxidation during peptide synthesis .

- Key Evidence : Stability data for trifluoromethylated analogs in patent applications suggest susceptibility to hydrolysis at high temperatures (>40°C) .

Q. How do conflicting reports on the compound’s solubility in aqueous vs. organic solvents arise, and how can they be resolved?

- Methodology :

- Solubility Screening : Use dynamic light scattering (DLS) or nephelometry to quantify solubility in DMSO, PBS, and ethanol. Contradictions often stem from impurities or polymorphic forms.

- Co-solvent Systems : Ternary phase diagrams optimize solvent mixtures (e.g., DMSO/PEG/water) for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.